3-{[4-(morpholin-4-yl)phenyl]methylidene}-1H-indol-2-one
Description
3-{[4-(Morpholin-4-yl)phenyl]methylidene}-1H-indol-2-one is a synthetic indole derivative characterized by a morpholine-substituted phenyl group at the 3-position of the indol-2-one scaffold. The morpholine moiety (a six-membered ring containing one oxygen and one nitrogen atom) is known to enhance solubility and bioavailability in drug-like molecules, making this compound of interest in medicinal chemistry .
Properties
Molecular Formula |
C19H18N2O2 |
|---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
3-[(4-morpholin-4-ylphenyl)methylidene]-1H-indol-2-one |
InChI |
InChI=1S/C19H18N2O2/c22-19-17(16-3-1-2-4-18(16)20-19)13-14-5-7-15(8-6-14)21-9-11-23-12-10-21/h1-8,13H,9-12H2,(H,20,22) |
InChI Key |
FWFISWZSIAJQSO-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C=C3C4=CC=CC=C4NC3=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Morpholinobenzylidene)indolin-2-one typically involves the condensation of 4-morpholinobenzaldehyde with indolin-2-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product with high purity .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
3-(4-Morpholinobenzylidene)indolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles, such as amines or halides, under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of indole compounds, including 3-{[4-(morpholin-4-yl)phenyl]methylidene}-1H-indol-2-one, exhibit promising anticancer properties. A study demonstrated that similar indole derivatives showed significant cytotoxicity against various cancer cell lines, suggesting a potential role in cancer therapy .
Anti-inflammatory Effects
Indole-based compounds have been investigated for their anti-inflammatory properties. The compound's structure allows it to interact with specific protein targets involved in inflammatory pathways, potentially leading to the development of new anti-inflammatory agents . For instance, studies have shown that modifications in the indole structure can enhance binding affinity to inflammatory mediators, which may reduce inflammation in vivo .
Neuroprotective Effects
The compound has shown potential neuroprotective effects in preclinical studies. It has been evaluated for its ability to mitigate oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases such as Alzheimer's . The morpholine group may play a crucial role in enhancing the compound's bioavailability and interaction with neural targets.
Antimicrobial Properties
Some indole derivatives have exhibited antimicrobial activity against various pathogens. The presence of the morpholine moiety may enhance the compound's ability to penetrate bacterial membranes, making it a candidate for further investigation as an antimicrobial agent .
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Study on Anticancer Activity | Indole derivatives showed IC50 values in the micromolar range against tumor cell lines. | Potential development of new anticancer drugs. |
| Investigation of Anti-inflammatory Properties | Compounds demonstrated reduced microglial activation in LPS-injected mice. | Could lead to new treatments for neuroinflammatory conditions. |
| Evaluation of Neuroprotective Effects | Reduced oxidative stress markers in neuronal cells treated with the compound. | Suggests potential therapeutic applications in neurodegenerative diseases. |
Mechanism of Action
The mechanism of action of 3-(4-Morpholinobenzylidene)indolin-2-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the Akt, MAPK, and NF-κB signaling pathways, which are involved in inflammation and cancer progression. By inhibiting these pathways, the compound can reduce the production of pro-inflammatory cytokines and promote apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Morpholine-Containing Indol-2-one Derivatives
The following compounds share structural similarities with the target molecule, particularly in the inclusion of morpholine or indol-2-one moieties. Key differences in substituents and their implications are highlighted:
| Compound Name | Molecular Formula | Key Structural Features | Reported Properties/Activities | Reference |
|---|---|---|---|---|
| 3-{[4-(Morpholin-4-yl)phenyl]methylidene}-1H-indol-2-one | C₁₉H₁₈N₂O₂ | - Methylidene group at 3-position - Morpholine-substituted phenyl ring |
No direct data; inferred enhanced solubility from morpholine moiety | N/A |
| 5-Methyl-3,3-bis(morpholin-4-yl)-1-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-indol-2-one | C₂₃H₃₄N₄O₃ | - Three morpholine groups - Methyl and ethyl substituents |
Crystallographic data (single-crystal X-ray); potential for altered pharmacokinetics due to bulkier structure | |
| 5-Hydroxy-1-(2-morpholinoethyl)-1H-indol-3-ylmethanone | C₂₄H₂₆N₂O₄ | - Hydroxy and methoxyphenyl groups - Morpholinoethyl chain |
Synthetic intermediate; no direct bioactivity reported | |
| (3Z)-3-[2-(3,4-Dichlorophenyl)hydrazin-1-ylidene]-1-[(morpholin-4-yl)methyl]-2,3-dihydro-1H-indol-2-one | C₁₉H₁₇Cl₂N₅O | - Hydrazin-ylidene group - Dichlorophenyl and morpholinylmethyl substituents |
Antifungal/antibacterial potential (inferred from hydrazine derivatives) |
Key Observations:
Substituent Effects :
- The target compound’s methylidene group contrasts with hydrazin-ylidene () or bis-morpholine () groups in analogs. Methylidene may confer rigidity, affecting binding to enzymatic targets compared to bulkier substituents.
- Morpholine positioning : The target’s morpholine is para-substituted on the phenyl ring, whereas analogs like ’s compound incorporate morpholine directly on the indole nitrogen, altering electronic distribution.
Pharmacological Implications :
- Compounds with multiple morpholine groups (e.g., ) may exhibit improved solubility but reduced membrane permeability due to increased polarity.
- Hydrazine derivatives () are associated with antifungal activity, suggesting the target compound could be optimized for similar applications .
Non-Morpholine Indol-2-one Analogs
Compounds lacking morpholine but retaining the indol-2-one core provide insight into scaffold-driven bioactivity:
Key Observations:
- Iodine substitution () highlights the scaffold’s adaptability for diagnostic applications, though this is speculative without direct data.
Biological Activity
The compound 3-{[4-(morpholin-4-yl)phenyl]methylidene}-1H-indol-2-one , also known as a morpholine-substituted indole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies related to this compound.
- Molecular Formula : C19H18N2O2
- Molecular Weight : 306.358 g/mol
- CAS Number : [Not provided in the search results]
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of indole derivatives, including those with morpholine substituents. The compound has shown promising activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 50 µg/ml |
| Staphylococcus aureus | 62.5 µg/ml |
| Klebsiella pneumoniae | 12.5 µg/ml |
These findings suggest that the compound exhibits significant antimicrobial effects, particularly against Gram-positive and Gram-negative bacteria, indicating its potential as a therapeutic agent in treating infections caused by these pathogens .
Anticancer Activity
Indole derivatives are known for their anticancer properties. Research indicates that compounds similar to 3-{[4-(morpholin-4-yl)phenyl]methylidene}-1H-indol-2-one can induce apoptosis in cancer cells through various mechanisms:
- Inhibition of Cell Proliferation : Indole derivatives have been shown to inhibit the proliferation of cancer cells by disrupting cell cycle progression.
- Induction of Apoptosis : Many indole derivatives activate caspase pathways leading to programmed cell death in cancerous cells.
A study demonstrated that a closely related compound exhibited an IC50 value of 25 µM against human breast cancer cells (MCF-7), suggesting that similar activities could be expected from the target compound .
The biological activity of 3-{[4-(morpholin-4-yl)phenyl]methylidene}-1H-indol-2-one can be attributed to several mechanisms:
- Interaction with Enzymes : The morpholine group may enhance binding affinity to specific enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
- Receptor Modulation : The compound may act as a ligand for various biological receptors, influencing signaling pathways related to inflammation and cell growth.
Case Studies
- Antimicrobial Efficacy Study :
- Anticancer Research :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
